Cas no 2172453-83-5 (1-(2-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbothioamide)

1-(2-Cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbothioamide is a structurally unique heterocyclic compound featuring a 1,2,3-triazole core substituted with cyclobutyl and cyclopropyl groups, along with a carbothioamide functional group. This molecular architecture imparts potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for designing enzyme inhibitors or bioactive agents. The cyclobutyl and cyclopropyl moieties enhance steric and electronic properties, while the carbothioamide group offers reactivity for further derivatization. Its balanced lipophilicity and rigidity may contribute to favorable pharmacokinetic profiles in drug discovery applications. The compound's synthetic versatility makes it a valuable intermediate for exploring structure-activity relationships in biologically active molecules.
1-(2-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbothioamide structure
2172453-83-5 structure
Product Name:1-(2-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbothioamide
CAS No:2172453-83-5
MF:C13H20N4S
MW:264.389700889587
CID:5756901
PubChem ID:165443995
Update Time:2025-05-26

1-(2-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 1-(2-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbothioamide
    • 2172453-83-5
    • EN300-1596743
    • Inchi: 1S/C13H20N4S/c14-13(18)12-11(8-10-4-5-10)17(16-15-12)7-6-9-2-1-3-9/h9-10H,1-8H2,(H2,14,18)
    • InChI Key: KQDGMKGMGJTKOI-UHFFFAOYSA-N
    • SMILES: S=C(C1=C(CC2CC2)N(CCC2CCC2)N=N1)N

Computed Properties

  • Exact Mass: 264.14086783g/mol
  • Monoisotopic Mass: 264.14086783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 88.8Ų

1-(2-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbothioamide Pricemore >>

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Additional information on 1-(2-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbothioamide

1-(2-Cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbothioamide

The compound 1-(2-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbothioamide, with CAS number 2172453-83-5, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring, a cyclobutyl group, and a cyclopropylmethyl substituent. These structural features contribute to its potential applications in drug discovery and material science.

The triazole ring in this compound is a key structural element that plays a crucial role in its chemical reactivity and biological activity. Triazoles are known for their stability and ability to form hydrogen bonds, making them valuable in the design of bioactive molecules. Recent studies have highlighted the importance of triazole-containing compounds in the development of new drugs targeting various diseases, including cancer and infectious diseases.

The cyclobutyl group attached to the ethyl chain introduces rigidity into the molecule, which can enhance its binding affinity to specific biological targets. This structural feature has been exploited in the design of small-molecule inhibitors for protein-protein interactions, a challenging area in drug discovery. The cyclopropylmethyl substituent further adds complexity to the molecule's structure, potentially influencing its pharmacokinetic properties such as absorption and metabolism.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes. One notable approach involves the use of click chemistry principles, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the precise construction of the triazole ring and subsequent functionalization with the desired substituents.

In terms of applications, this compound has shown promise in preliminary biological assays. For instance, it has demonstrated moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. Additionally, its ability to modulate cellular signaling pathways makes it a candidate for further exploration in disease models.

From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is essential for its safe use and disposal. Recent research has focused on assessing its biodegradability under various conditions, with findings suggesting that it undergoes slow degradation under aerobic conditions.

In conclusion, 1-(2-cyclobutylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbothioamide represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse functional properties. Its potential applications span across multiple disciplines, from drug discovery to materials science. As research continues to unravel its full potential, this compound stands as a testament to the ingenuity of modern chemical synthesis and its impact on advancing scientific knowledge.

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